![molecular formula C21H22N6O2S B2448691 2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1-benzyl-1H-benzo[d]imidazole CAS No. 1210235-20-3](/img/structure/B2448691.png)
2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1-benzyl-1H-benzo[d]imidazole
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new series of 4- (1 H -benzo [ d ]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives was designed and synthesized according to the structure of well-established V600EBRAF inhibitors .
Molecular Structure Analysis
The molecular structure of “2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1-benzyl-1H-benzo[d]imidazole” can be inferred from similar compounds. For instance, the InChI code for a similar compound, “2- (piperidin-4-yl)-1H-benzo [d]imidazole dihydrochloride hydrate”, is provided .
Scientific Research Applications
Antibacterial Activity
Imidazole derivatives show different biological activities such as antibacterial . For example, some synthesized imidazole derivatives showed significant activity against E. coli .
Antimycobacterial Activity
Imidazole derivatives also exhibit antimycobacterial activity . This makes them potential candidates for the development of new drugs to treat mycobacterial infections.
Anti-inflammatory Activity
Imidazole derivatives have been reported to possess anti-inflammatory properties . This suggests their potential use in the treatment of inflammatory diseases.
Antitumor Activity
Imidazole derivatives have shown antitumor activity . This indicates their potential use in cancer therapy.
Antidiabetic Activity
Imidazole derivatives have been found to exhibit antidiabetic activity . This suggests their potential use in the management of diabetes.
Antioxidant Activity
Imidazole derivatives have demonstrated antioxidant activity . For instance, some imidazole derivatives showed good scavenging potential compared to ascorbic acid .
Antiviral Activity
Imidazole derivatives have been reported to possess antiviral properties . This suggests their potential use in the treatment of viral infections.
Anti-amoebic and Antihelmintic Activities
Imidazole derivatives have shown anti-amoebic and antihelmintic activities . This indicates their potential use in the treatment of amoebic and helminthic infections.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors . For instance, some imidazole derivatives inhibit C-14α demethylation of lanosterol in fungi by binding to one of the cytochrome P-450 enzymes .
Mode of Action
For instance, they can inhibit enzyme activity, modulate receptor function, or interfere with cellular processes . The specific interaction of this compound with its target would depend on the chemical structure and the nature of the target.
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways depending on their targets . For instance, inhibition of C-14α demethylation of lanosterol in fungi leads to the accumulation of C-14α methylsterols and reduced concentrations of ergosterol, a sterol essential for a normal fungal cytoplasmic membrane .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and can be influenced by factors such as solubility, stability, and permeability .
Result of Action
The effects would depend on the compound’s mode of action and the biochemical pathways it affects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s solubility, stability, and its interaction with its target .
properties
IUPAC Name |
1-benzyl-2-[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S/c28-30(29,20-14-22-16-23-20)26-12-10-25(11-13-26)21-24-18-8-4-5-9-19(18)27(21)15-17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYPAOOWBLNFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)S(=O)(=O)C5=CN=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1-benzyl-1H-benzo[d]imidazole |
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